戊酰苯酮

描述

科学研究应用

Valerophenone has a wide range of applications in scientific research:

作用机制

Target of Action

Valerophenone primarily targets the histamine H1 receptor . It acts as a potent antagonist for this receptor, effectively hindering the action of histamine . This results in the inhibition of additional mediators like prostaglandins and leukotrienes .

Mode of Action

Valerophenone’s mode of action involves forming intramolecular hydrogen bonds with the hydroxyl group located at C-5 on the benzene ring . This interaction inhibits the action of histamine on the H1 receptor . Furthermore, Valerophenone acts as an inhibitor of the enzyme carbonyl reductase .

Biochemical Pathways

Valerophenone is involved in the synthesis of α-PVP, a stimulant drug . It serves as a vital precursor in this synthesis process . During ketoximation, the nitrogen atom of hydroxylamine, possessing a lone pair of electrons, attacks the electrophilic carbon atom within the ketone’s carbonyl group .

Pharmacokinetics

It is known that the compound is soluble in organic solvents . Its solubility in water is 137.3 mg/L at 25 °C , which may influence its bioavailability.

Result of Action

Valerophenone demonstrates remarkable inhibitory effects on polymerase chain reactions (PCR), chemiluminescent reactions, and analytical methods employing constant pressure . Additionally, it hampers the formation of substrate films, thereby potentially increasing light emission in chemiluminescent reactions .

Action Environment

The action of Valerophenone can be influenced by environmental factors. For instance, its solubility in water and organic solvents can affect its distribution in the environment . Moreover, its stability and efficacy can be influenced by factors such as temperature and pH .

生化分析

Biochemical Properties

Valerophenone interacts with various enzymes and proteins. The translation product of the gene had the activity of valerophenone synthase, which catalyzes a part of the synthesis reaction of α-acid and β-acid . This enzyme is expressed specifically in the lupulin gland .

Cellular Effects

Valerophenone demonstrates remarkable inhibitory effects on polymerase chain reactions (PCR), chemiluminescent reactions, and analytical methods employing constant pressure . Additionally, it hampers the formation of substrate films, thereby potentially increasing light emission in chemiluminescent reactions .

Molecular Mechanism

Valerophenone’s inhibition of human recombinant histamine H1 receptors is believed to be attributed to the compound’s ability to form intramolecular hydrogen bonds with the hydroxyl group located at C-5 on the benzene ring . Furthermore, Valerophenone acts as an inhibitor of the enzyme carbonyl reductase .

Temporal Effects in Laboratory Settings

It is known that the critical gene valerophenone synthase (VPS) experienced significant reductions in expression levels across stress treatments .

Metabolic Pathways

Valerophenone is involved in two major metabolic pathways: the reduction of the β-keto moiety to 1-phenyl-2- (pyrrolidin-1-yl)pentan-1-ol (OH- α -PVP, diastereomers) partly followed by conjugation to its glucuronide, and the oxidation at the 2″-position of the pyrrolidine ring to α - (2″-oxo-pyrrolidino)valerophenone (2″-oxo- α -PVP) via the putative intermediate α - (2″-hydroxypyrrolidino)valerophenone (2″-OH- α -PVP) .

Subcellular Localization

Subcellular localization experiments indicated that Valerophenone and its related proteins were localized to the cytoplasm . This is where the enzymes of Valerophenone biosynthesis are also located

准备方法

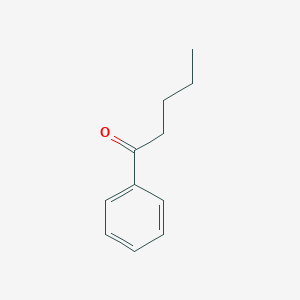

Synthetic Routes and Reaction Conditions: Valerophenone is typically synthesized through the acylation of benzene using valeryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}_5\text{H}_9\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COC}_4\text{H}_9 + \text{HCl} ]

Industrial Production Methods: In industrial settings, valerophenone is produced using similar acylation methods but on a larger scale. The process involves the careful control of reaction conditions such as temperature and pressure to optimize yield and purity .

化学反应分析

Types of Reactions: Valerophenone undergoes various chemical reactions, including:

Reduction: It can be reduced to valerophenol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrazine in ethanol.

Major Products:

Oxidation: Valeric acid.

Reduction: Valerophenol.

Substitution: Hydrazones.

相似化合物的比较

Acetophenone: C(_8)H(_8)O

Butyrophenone: C({12})O

Propiophenone: C({10})O

Valerophenone’s longer alkyl chain makes it more hydrophobic and affects its reactivity compared to these similar compounds .

属性

IUPAC Name |

1-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGLSKVNOSHTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

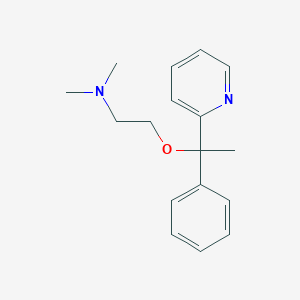

CCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061406 | |

| Record name | 1-Pentanone, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Phenyl-1-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Phenyl-1-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1009-14-9 | |

| Record name | Valerophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valerophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanone, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valerophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F27Q043NT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenyl-1-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-9.4 °C | |

| Record name | 1-Phenyl-1-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Valerophenone has the molecular formula C11H14O and a molecular weight of 162.23 g/mol.

A: Yes, research papers describe the ultraviolet absorption spectra of valerophenone and its polymers as analogous to those of ring-substituted acetophenones and valerophenones. [] Studies have also investigated the transient absorptions of valerophenone's triplet state and 1,4-biradical using ns-laser photolysis techniques. []

A: Valerophenone is known to undergo the Norrish Type II reaction. This reaction involves intramolecular hydrogen abstraction from the γ-carbon by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. [, , , , ]

A: Contrary to previous reports, oxygen does influence the Norrish Type II reaction of valerophenone. It quenches the triplet state with rate constants of ~4 × 109 M-1s-1 and interacts with biradicals with k8 ~ 7 × 109 M-1s-1. This interaction yields an intermediate that primarily fragments into acetophenone, olefin, and oxygen. Approximately 75% of these intermediates generate Type II products, while the remaining 25% result in a hydroperoxide. Spin statistical factors likely govern this product ratio. []

A: Studies show that encapsulating valerophenone within cyclodextrins not only suppresses elimination but also leads to notable diastereoselectivity in the solid-state Norrish-Yang photoreaction. The preferential formation of one cyclobutanol (C-1-trans) is attributed to restricted rotation of the 1,4-biradical and its stabilization by hydroxyl groups in the cyclodextrin cavity. Molecular minimization calculations and H-1-H-1 NOESY spectra further support the inclusion of a side chain within the γ-CD cavity. []

ANone: Research indicates that substituents significantly impact valerophenone's photochemistry:

- α-Cyclopropyl Group: Introduces a dramatic shift in reactivity, inhibiting photoreduction in isopropanol. Instead, cis-trans isomerization occurs, suggesting an energy dissipation mechanism involving cyclopropane bond fragmentation in the triplet state. This phenomenon extends to other cyclopropyl-substituted benzophenones. []

- α-Halogenation: α,α-Dibromovalerophenone primarily yields C-Br cleavage products upon irradiation. In contrast, α,α-dichlorovalerophenone predominantly undergoes Yang photocyclization. This contrasts with α,α-difluorovalerophenone, which exhibits both cyclization and elimination from the 1,4-biradical. []

ANone: The choice of solvent significantly influences valerophenone's photochemical pathways:

- Aqueous Solution: In water, valerophenone forms intermolecular hydrogen bonds, leading to a blue shift in the n,π excited states. Conversely, Coulomb interactions with surrounding water molecules cause a red shift in the π,π excited states. Consequently, the 3ππ* state becomes the lowest triplet state, resulting in a longer triplet lifetime compared to other solvents. [] Additionally, the quantum yield for the Norrish Type II reaction is close to unity in aqueous solutions, indicating that α-C-C cleavage doesn't effectively compete with the 1,5-H shift. []

- Other Solvents: Transient absorptions of the 1,4-biradical show solvent-dependent lifetimes: 103 ns (methanol), 99 ns (2-propanol), 71 ns (acetonitrile), and 31 ns (1,2-dichloroethane). [] This variation suggests that solvent polarity and hydrogen bonding capacity can influence the biradical's lifetime and subsequent reactivity.

ANone: While not directly addressed in the provided research, valerophenone's reactivity makes it a valuable building block in organic synthesis and a model compound for studying photochemical reactions. Some potential applications include:

- Photoinitiators: Valerophenone and its derivatives can act as photoinitiators for polymerization reactions due to their ability to generate radicals upon irradiation. []

- Probes for Studying Confinement: The sensitivity of its photochemical behavior to the surrounding environment makes valerophenone a useful probe for investigating the effects of confinement, such as in zeolites or cyclodextrins. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one](/img/structure/B195892.png)